4-(2-Fluorophenyl)-1H-indazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10FN3 |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C13H10FN3/c14-10-6-2-1-4-8(10)9-5-3-7-11-12(9)13(15)17-16-11/h1-7H,(H3,15,16,17) |
InChI Key |
GHLKCRFCLNVBLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC=C2)NN=C3N)F |
Origin of Product |
United States |
Synthetic Strategies and Chemical Synthesis of 4 2 Fluorophenyl 1h Indazol 3 Amine and Analogues
General Approaches for Indazole Core Formation
The construction of the 1H-indazole scaffold is a fundamental step in the synthesis of 4-(2-Fluorophenyl)-1H-indazol-3-amine. Various synthetic routes have been developed, primarily involving cyclization reactions and modern cross-coupling techniques.
Cyclization Reactions for 1H-Indazoles
Cyclization reactions are a cornerstone of 1H-indazole synthesis. A prevalent method involves the reaction of 2-halobenzonitriles with hydrazine (B178648). For instance, refluxing a 2-halobenzonitrile with hydrazine hydrate (B1144303) can efficiently yield the corresponding 3-aminoindazole. chemicalbook.comnih.gov This approach is often high-yielding and can be accomplished in a short reaction time. nih.gov
Another significant cyclization strategy is the intramolecular C-H amination of hydrazones. This can be achieved using various catalytic systems. For example, a ligand-free palladium-catalyzed C-H amination of aminohydrazones, derived from tertiary amides, provides a versatile route to 3-aminoindazoles. acs.org Copper-mediated cyclization of o-haloaryl N-sulfonylhydrazones is another effective method for forming the 1H-indazole ring. nih.gov Additionally, silver(I)-mediated intramolecular oxidative C-H amination has been shown to be an efficient method for constructing a variety of 3-substituted 1H-indazoles. nih.gov
Reductive cyclization is also a viable pathway. The reaction of ortho-imino-nitrobenzene substrates, generated from the condensation of ortho-nitrobenzaldehydes and amines, can undergo reductive cyclization promoted by reagents like tri-n-butylphosphine to afford substituted 2H-indazoles, which can be precursors to 1H-indazoles. organic-chemistry.org
The following table summarizes various cyclization strategies for 1H-indazole formation.
| Cyclization Strategy | Key Reactants | Catalyst/Reagent | Product Type |
| Hydrazine Cyclization | 2-Halobenzonitrile, Hydrazine Hydrate | - | 3-Aminoindazole |
| Intramolecular C-H Amination | Aminohydrazones | Palladium Catalyst | 3-Aminoindazoles |
| Copper-Mediated Cyclization | o-Haloaryl N-sulfonylhydrazones | Copper Catalyst | 1H-Indazoles |
| Silver-Mediated C-H Amination | - | Silver(I) Oxidant | 3-Substituted 1H-Indazoles |
| Reductive Cyclization | Ortho-imino-nitrobenzenes | Tri-n-butylphosphine | 2H-Indazoles |
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds, which are essential for synthesizing complex indazole derivatives. The Suzuki-Miyaura coupling is particularly valuable for introducing aryl or heteroaryl substituents onto the indazole core. nih.gov For example, a 5-bromo-1H-indazol-3-amine can be coupled with various substituted boronic acid esters using a palladium catalyst like PdCl2(dppf)2 and a base such as Cs2CO3 to yield 5-aryl-1H-indazol-3-amines. nih.gov This methodology is known for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups. nih.gov
Palladium catalysis is also instrumental in the intramolecular amination of aryl halides to form the indazole ring. The cyclization of arylhydrazones of 2-bromoaldehydes can be achieved with good to high yields using a palladium catalyst like Pd(dba)2 with a suitable phosphine (B1218219) ligand (e.g., rac-BINAP, DPEphos, or dppf) and a base. acs.orgresearchgate.net This method is applicable to a wide range of substrates bearing both electron-donating and electron-withdrawing groups. acs.orgresearchgate.net
Regioselective Introduction of the 2-Fluorophenyl Moiety at Position 4
The regioselective introduction of the 2-fluorophenyl group at the C4 position of the indazole ring is a critical step in the synthesis of the target compound. This is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The general strategy involves the synthesis of a 4-halo-1H-indazole precursor, which then undergoes coupling with (2-fluorophenyl)boronic acid.
For instance, a 4-bromo-1H-indazole can be coupled with (2-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base to afford the desired 4-(2-fluorophenyl)-1H-indazole. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield.
Functionalization and Derivatization at the 3-Amine Position
The 3-amino group of the indazole core serves as a versatile handle for further functionalization and derivatization. acs.orgnih.govnih.gov A common transformation is acylation, where the 3-amino group reacts with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. For example, the reaction of a 3-aminoindazole with chloroacetic anhydride under alkaline conditions yields the corresponding N-(1H-indazol-3-yl)-2-chloroacetamide. nih.gov
This chloroacetamide derivative can then be used as a key intermediate for introducing a variety of substituents via nucleophilic substitution. Reaction with different thiophenols or piperazines in the presence of a base allows for the synthesis of a diverse library of ethyl amide-linked indazole hybrids. nih.gov
The 3-amino group can also undergo reactions with other electrophiles. For example, reaction with aminoalkyl halides can lead to the formation of 3-(substituted 3-amino)indazoles. documentsdelivered.com
Advanced Synthetic Methodologies and Yield Optimization
Continuous efforts are being made to develop more efficient and environmentally friendly methods for the synthesis of indazole derivatives. Advanced methodologies focus on improving yields, reducing reaction times, and simplifying purification processes.
One such advancement is the use of microwave-assisted synthesis. For example, a cascade reaction of 2-(3-oxoindolin-2-yl)-2-arylacetonitriles with hydrazine hydrate under microwave irradiation provides a rapid and efficient route to 3-aminoindoles, which are structurally related to 3-aminoindazoles. nih.gov
Optimization of reaction conditions in palladium-catalyzed reactions is also a key area of research. This includes screening different catalysts, ligands, bases, and solvents to maximize the yield and regioselectivity of cross-coupling and amination reactions. acs.orgnih.govnih.govnih.gov For instance, the use of specific palladium catalysts like PdCl2(dppf)2 has been shown to shorten reaction times and increase yields in Suzuki reactions. nih.gov
The development of one-pot, multi-component reactions is another strategy to enhance synthetic efficiency. These reactions allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. nih.govnih.gov
Spectroscopic Characterization Techniques for Structural Confirmation
The structural confirmation of this compound and its analogues relies on a combination of spectroscopic techniques. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. In the 1H NMR spectrum, characteristic signals for the protons on the indazole core and the 2-fluorophenyl ring can be observed. The chemical shifts and coupling patterns provide information about the substitution pattern. nih.gov For example, the active hydrogens on the indazole N1 and the 3-amino group typically appear as broad singlets in the downfield region (δ 10–13 ppm). nih.gov Aromatic protons on the indazole and phenyl rings usually resonate between δ 6–8 ppm. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For example, the N-H stretching vibrations of the amino group and the indazole ring, as well as C=C and C-N stretching vibrations, can be identified. mdpi.com
The following table outlines the expected spectroscopic data for a representative 4-aryl-1H-indazol-3-amine derivative.
| Spectroscopic Technique | Expected Observations |
| 1H NMR | Signals for aromatic protons on the indazole and aryl rings. Broad signals for NH protons. |
| 13C NMR | Resonances for all carbon atoms in the molecule, including quaternary carbons. |
| HRMS | Accurate mass measurement corresponding to the molecular formula. |
| IR Spectroscopy | Characteristic absorption bands for N-H, C-H, C=C, and C-N bonds. |
Structure Activity Relationship Sar Studies of 4 2 Fluorophenyl 1h Indazol 3 Amine Derivatives
Positional Scanning and Substituent Effects on Biological Activity
The biological activity of 4-(2-Fluorophenyl)-1H-indazol-3-amine derivatives is highly sensitive to the nature and position of various substituents. Systematic modifications of the fluorophenyl ring, the indazole core, and the 3-amino group have yielded crucial data for optimizing these compounds as therapeutic agents.
In studies of various indazole derivatives, the placement of fluorine has shown significant effects. For instance, research on 3,5-disubstituted indazole derivatives as potential antitumor agents revealed that the presence and position of fluorine on a phenyl ring at the C-5 position of the indazole core were important for activity. A comparison of compounds with a 3-fluorophenyl, 4-fluorophenyl, and 3,5-difluorophenyl substituent at this position showed that the 3,5-difluoro substitution resulted in superior anti-proliferative activity against Hep-G2 cancer cells, followed by the 4-fluoro and then the 3-fluoro substituent. This indicates that both the position and the number of fluorine atoms can fine-tune the biological effect. The introduction of a chlorine atom in addition to a fluorine substituent has also been shown to modulate activity.
Computational studies on other fluorinated kinase inhibitors have demonstrated that fluorine substitution leads to significant changes in the distribution of electron density, which in turn affects resonance and inductive effects. This can alter the binding mode and interaction energy with the target protein.
| Compound ID | Substituent at C-5 of Indazole | IC₅₀ (µM) |
|---|---|---|
| 5j | 3,5-difluorophenyl | 5.15 |
| 5e | 4-fluorophenyl | 7.12 |
| 5b | 3-fluorophenyl | 11.3 |
| 5f | 4-trifluoromethoxyphenyl | 16.5 |
Modifications to the indazole ring itself are a key strategy for exploring the SAR of this class of compounds. Substitutions at the C-4, C-5, and N-1 positions have been shown to have a substantial impact on biological activity.
The C-5 position has been a particular focus for modification, often through Suzuki coupling reactions to introduce various substituted aromatic groups. This approach aims to explore interactions with different targets and enhance activity. SAR studies have shown that substituting the C-5 position with groups like 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl can lead to a decrease in inhibitory activity against certain cell lines compared to a fluorinated phenyl group, highlighting the importance of the substituent at this position.
Substitutions at the N-1 position of the indazole ring have also been investigated. Studies on different indazole-based compounds have revealed that varying the substituents at the N-1 position can have a more pronounced effect on potency against some enzyme isoforms than others, suggesting a role in determining selectivity.
The structure-activity relationships of substituents at the C-4 and C-6 positions of the 1H-indazole scaffold have been analyzed for their role in inhibiting certain enzymes, indicating that these positions are also crucial for activity.
The 3-amino group of the indazole core is a critical functional group that often participates in key interactions with biological targets, such as forming hydrogen bonds in the hinge region of kinases. Consequently, modifications at this position can dramatically alter the compound's biological profile.
Conformational Analysis and Hinge-Binding Fragment Properties
The three-dimensional conformation of a drug molecule is paramount as it dictates how the molecule fits into the binding site of its target protein. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment". In kinase inhibitors like Linifanib, this moiety binds effectively with the hinge region of the tyrosine kinase, an interaction that is often essential for potent inhibition.
Conformational analysis, which can be performed using experimental methods like NMR or computational approaches such as Monte Carlo simulations and molecular dynamics, is crucial for understanding the ligand's preferred shape. The flexibility of a molecule and its conformational landscape are strongly dependent on its environment. Understanding these conformational preferences is a prerequisite for investigating ligand-receptor interactions and for structure-based drug design.
Molecular Hybridization as an SAR Strategy
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units with biological activity) into a single molecule. The goal is to create a hybrid compound with an improved activity profile, better selectivity, or a dual mechanism of action.
This strategy has been successfully applied to indazole derivatives. For example, researchers have constructed series of 3,5-disubstituted indazole derivatives by introducing different substituted aromatic groups at the C-5 position and active groups like mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C-3 position. By combining the hinge-binding 1H-indazole-3-amine core with other pharmacophoric elements, this approach allows for the simultaneous exploration of multiple potential interactions with target kinases, thereby increasing the chances of discovering highly active and selective inhibitors. This led to the identification of compounds with promising inhibitory effects against cancer cell lines.
Computational SAR Approaches (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling)
Computational methods play a vital role in modern drug discovery by providing insights into SAR and predicting the activity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
For indazole derivatives, 3D-QSAR studies have been performed to understand the structural features that influence their inhibitory potency against targets like hypoxia-inducible factor-1α (HIF-1α). These models use statistical methods like partial least squares (PLS) to correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their biological activity. The resulting 3D contour maps provide a structural framework that can guide the design of new, more potent inhibitors. Such models, often combined with pharmacophore mapping, molecular docking, and molecular dynamics simulations, can be employed to design lead molecules with improved selectivity and efficacy. These computational tools are cost-effective and time-efficient methods for prioritizing the synthesis of new compounds.
Pharmacological Investigations and Elucidation of Biological Mechanisms
Target Identification and Engagement Studies
Kinase Inhibition Profiling (e.g., Tyrosine Kinases, VEGFR-2, IKK1, Akt, Haspin, p38 MAPK)
Derivatives of 4-(Aryl)-1H-indazol-3-amine have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs), which are crucial for tumor angiogenesis and growth. A prominent example is Linifanib (ABT-869), a derivative that incorporates an N,N'-diaryl urea (B33335) moiety at the C4-position of the indazole ring. nih.gov This compound and its analogs potently inhibit the kinase activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov
The strategy of targeting VEGFR-2 has been a proven and effective approach in cancer treatment. nih.gov The indazole scaffold is a key component in several potent VEGFR-2 inhibitors. nih.gov Pazopanib, another indazolylpyrimidine derivative, is a multi-targeted kinase inhibitor active against VEGFR-1, -2, and -3, with IC50 values of 10 nM, 30 nM, and 47 nM, respectively. frontiersin.org While not a direct derivative of 4-(2-Fluorophenyl)-1H-indazol-3-amine, its activity underscores the utility of the indazole core in designing potent VEGFR inhibitors.
Furthermore, a series of 3-amino-1H-indazole derivatives were synthesized and shown to target the PI3K/AKT/mTOR signaling pathway, a critical pathway for tumor cell proliferation and survival. nih.gov One derivative, W24, exhibited broad-spectrum antiproliferative activity with IC50 values in the low micromolar range against several cancer cell lines. nih.gov
Interactive Data Table: Kinase Inhibition Profile of Selected Indazole Derivatives
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Pazopanib | VEGFR-1 | 10 nM | frontiersin.org |
| Pazopanib | VEGFR-2 | 30 nM | frontiersin.org |
| Pazopanib | VEGFR-3 | 47 nM | frontiersin.org |
| Compound 30 (Indazole Derivative) | VEGFR-2 | 1.24 nM | nih.gov |
Modulation of Cellular Signaling Pathways (e.g., Bcl2 Family, p53/MDM2 Pathway, NF-κB)
The antitumor activity of indazole derivatives is often linked to their ability to modulate key cellular signaling pathways that control cell survival and death. Studies on a related isomer, a 5-phenyl-1H-indazole-3-amine derivative (compound 6o), confirmed its ability to affect apoptosis by potentially inhibiting Bcl-2 family members and interfering with the p53/MDM2 pathway. nih.govresearchgate.net In K562 cells, this compound was shown to up-regulate the expression of the tumor suppressor p53 and reduce the expression of its negative regulator, MDM2. nih.gov This disruption of the p53-MDM2 balance is a key mechanism for inducing apoptosis. nih.gov
Furthermore, the same compound influenced the expression of Bcl-2 family proteins, which are central regulators of the mitochondrial apoptotic pathway. researchgate.net It caused a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax. researchgate.net While this specific data is for a 5-phenyl isomer, it highlights a probable mechanism of action for this class of compounds. Other research has shown that the PI3K/Akt/mTOR pathway, a major cell survival pathway, is effectively inhibited by 3-amino-1H-indazole derivatives, leading to the regulation of downstream proteins like BAD and Bcl-xL to induce apoptosis. nih.gov The inhibition of NF-κB, another crucial pro-survival transcription factor, has also been implicated in the apoptosis induced by some targeted agents. nih.gov
Receptor Ligand Binding and Allosteric Modulation (e.g., Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4), Sigma-1 Receptor, Serotonin (B10506) Receptors)
The broader family of indazole derivatives has been investigated for a wide range of biological activities beyond kinase inhibition. For instance, certain indazole-containing drugs, such as the serotonin receptor antagonist Granisetron, are used in clinical settings. nih.gov However, specific studies detailing the direct binding or allosteric modulation of this compound or its immediate derivatives on metabotropic glutamate receptor 4 (mGlu4) or the Sigma-1 receptor are not prominent in the current body of literature. The mGlu4 receptor is a Group III mGluR negatively coupled to adenylyl cyclase, and its modulation is being explored for various central nervous system disorders. nih.govwikipedia.org The Sigma-1 receptor is an intracellular chaperone protein involved in a variety of cellular functions, and its ligands are being investigated for neuropsychiatric and other disorders. nih.govresearchgate.net
Preclinical In Vitro Efficacy and Cellular Studies
Evaluation of Antiproliferative Activity in Defined Cell Lines (e.g., Cancer Cell Lines, Non-Cancerous Cells)
The antiproliferative activity of indazole derivatives has been evaluated against numerous human cancer cell lines. A study on a series of 5-phenyl-1H-indazole-3-amine derivatives demonstrated significant inhibitory activity. nih.gov One of the most active compounds from this series, compound 6o, showed a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.govnih.gov Importantly, this compound exhibited selectivity, as it was significantly less toxic to non-cancerous human embryonic kidney (HEK-293) cells, with an IC50 value of 33.2 µM. nih.govnih.gov This indicates a favorable selectivity index for cancer cells over normal cells. researchgate.net The antiproliferative effects of these derivatives were also tested against other cancer cell lines, including A549 (lung), PC-3 (prostate), and HepG-2 (hepatoma). nih.gov
Interactive Data Table: Antiproliferative Activity of a Related Indazole Derivative (Compound 6o)
| Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |
| HEK-293 | Non-Cancerous Embryonic Kidney | 33.20 | nih.gov |
Induction of Programmed Cell Death Pathways (Apoptosis)
A primary mechanism behind the antiproliferative activity of many indazole derivatives is the induction of programmed cell death, or apoptosis. nih.gov Studies confirmed that treatment with active indazole compounds leads to a significant, concentration-dependent increase in the apoptotic rate of cancer cells. researchgate.net
The apoptotic process is executed by a family of cysteine proteases called caspases, with caspase-3 being a key executioner. nih.gov The induction of apoptosis by indazole derivatives is often associated with the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. researchgate.net For instance, the related 5-phenyl-indazole derivative (compound 6o) was shown to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax in K562 cells. researchgate.net This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent cell death. researchgate.net Additionally, derivatives targeting the PI3K/Akt pathway have been shown to induce apoptosis by regulating proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov
Cell Cycle Progression Analysis
Analysis of published research indicates a lack of specific studies focused on the effect of this compound on cell cycle progression. While research has been conducted on regioisomers, such as 5-substituted 1H-indazol-3-amine derivatives, the data specific to the 4-(2-Fluorophenyl) variant is not available in the reviewed scientific literature. nih.govresearchgate.net Studies on related indazole compounds have shown potential for cell cycle arrest, but these findings cannot be directly extrapolated to this compound without dedicated experimental validation. nih.govresearchgate.net
DNA Interaction and Cleavage Studies
A comprehensive search of scientific databases and literature reveals no specific studies investigating the DNA interaction or cleavage capabilities of this compound. Research in the broader field of indazole derivatives has occasionally explored interactions with biological macromolecules; however, dedicated studies measuring the binding affinity, mode of interaction (e.g., intercalation, groove binding), or the DNA cleavage potential of this specific compound have not been identified.
Preclinical In Vivo Pharmacological Models (Non-Human)
Assessment of Compound Activity in Relevant Animal Models (e.g., Parkinson's Disease Models, Parasitic Infection Models)
There is no available scientific literature detailing the assessment of this compound in preclinical in vivo models for specific pathologies such as Parkinson's disease or parasitic infections. Standard animal models for Parkinson's disease, which include neurotoxin-induced models (using agents like MPTP or 6-hydroxydopamine) and genetic models, have been extensively used to evaluate other therapeutic candidates, but not the compound . nih.govlu.senih.gov Similarly, established in vivo models for parasitic diseases, such as those for leishmaniasis or toxoplasmosis, have been used to test other fluorophenyl-containing heterocyclic compounds, but reports on the evaluation of this compound in these systems are absent from the current body of scientific research. nih.gov
Pharmacodynamic Biomarker Evaluation in Preclinical Models
Consistent with the lack of in vivo studies, there are no published reports on the evaluation of pharmacodynamic biomarkers for this compound in preclinical models. The process of identifying and validating pharmacodynamic biomarkers—which serve as indicators of a biological response to a therapeutic intervention—is contingent upon prior demonstration of biological activity in a relevant preclinical model. Without initial in vivo efficacy studies, research into corresponding biomarkers for this specific compound has not been undertaken.
Computational Chemistry and Molecular Modeling in Research and Design
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a potential drug molecule, the ligand, might interact with a biological target, typically a protein.
Prediction of Binding Poses and Affinities
For 4-(2-Fluorophenyl)-1H-indazol-3-amine, molecular docking simulations would be performed against the three-dimensional structures of relevant protein targets. These simulations would generate various possible binding poses of the compound within the active site of the protein. Each pose is then scored based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction.
Without specific studies, a data table of predicted binding affinities for this compound against various protein targets cannot be provided.
Characterization of Active Site Interactions
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key interactions is fundamental to understanding the mechanism of action and for guiding further structural modifications to improve potency and selectivity.
A table detailing the specific active site interactions of this compound would require specific docking studies which are not currently available.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the molecular system over time, offering deeper insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. By simulating the movements of atoms and molecules, MD can validate the binding poses obtained from molecular docking and assess the stability of the interactions over a period of time. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the dynamic behavior of the complex.
Specific data from MD simulations, such as RMSD values or conformational changes for this compound, are not available in the current literature.
Virtual Screening Techniques for Lead Discovery and Optimization
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For a lead compound like this compound, virtual screening could be employed to identify analogs with potentially improved activity or to discover novel scaffolds with similar binding properties. This process can significantly accelerate the identification of promising new drug candidates.
As no virtual screening campaigns centered around this compound have been published, no data on identified leads or optimized compounds can be presented.
In Silico Assessment of Developability Parameters (e.g., pharmacokinetic properties)
The "developability" of a drug candidate refers to its physicochemical and pharmacokinetic properties that influence its suitability for development into a pharmaceutical product. In silico tools can predict a range of these properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are crucial for identifying potential liabilities early in the drug discovery process.
Predicted pharmacokinetic properties for a compound like this compound would typically include:
| Pharmacokinetic Parameter | Predicted Value |
| Absorption | |
| Human Intestinal Absorption (%) | Data not available |
| Caco-2 Permeability (logPapp) | Data not available |
| Distribution | |
| Blood-Brain Barrier (BBB) Permeation | Data not available |
| Plasma Protein Binding (%) | Data not available |
| Metabolism | |
| CYP450 2D6 Inhibition | Data not available |
| CYP450 3A4 Inhibition | Data not available |
| Excretion | |
| Renal Clearance (ml/min/kg) | Data not available |
The table above is a template of how such data would be presented. However, without specific in silico studies on this compound, the values cannot be populated.
Emerging Research Directions and Future Perspectives for 4 2 Fluorophenyl 1h Indazol 3 Amine
Design and Synthesis of Next-Generation Indazole Analogs
The core structure of 4-(2-Fluorophenyl)-1H-indazol-3-amine is a privileged scaffold, ripe for modification to create next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. Research in this area focuses on several key strategies:
Structure-Based Design and Scaffold Hopping: Leveraging crystallographic data of kinases, researchers can design analogs that form optimal interactions with the ATP-binding pocket. The 3-aminoindazole portion is a well-established "hinge-binding" fragment, effectively anchoring the molecule to the kinase. nih.govnih.gov Future designs will continue to exploit this feature while modifying other parts of the molecule. For instance, replacing the hinge-interacting moiety of a known inhibitor with the 3-aminoindazole group is a proven strategy for creating novel inhibitor chemotypes. nih.gov
Molecular Hybridization: This strategy involves combining the 3-aminoindazole scaffold with other pharmacologically active moieties to generate hybrid molecules with potentially synergistic or novel activities. For example, introducing piperazine (B1678402) acetamide (B32628) or mercaptoacetamide groups at the C-3 position can enhance solubility and introduce new biological interactions. nih.gov
Substitution at Key Positions:
C4-Position: The phenyl group at the C4 position is a key site for modification. The development of Linifanib (ABT-869), where an N,N'-diaryl urea (B33335) moiety was attached at this position, created a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor. wikipedia.org
C5-Position: Aromatic ring substitution at the C-5 position is another area of intense focus. The introduction of various substituted aromatic groups via palladium-catalyzed methods like the Suzuki coupling reaction allows for the exploration of a wider chemical space to identify highly active and selective inhibitors. nih.govias.ac.inrsc.orgnih.gov
Common synthetic routes for creating these analogs often involve foundational reactions like the Suzuki-Miyaura cross-coupling to form C-C bonds, allowing for the attachment of diverse aryl groups to the indazole core. nih.govias.ac.inijcrt.org
Exploration of Polypharmacology and Multi-Target Directed Ligands
Polypharmacology, the concept of a single drug acting on multiple targets, is an increasingly important paradigm in drug discovery, especially for complex diseases like cancer. The 3-aminoindazole scaffold is exceptionally well-suited for the development of multi-target directed ligands (MTDLs).
Many cancers are driven by the dysregulation of multiple signaling pathways. An MTDL can simultaneously block several of these pathways, potentially leading to greater efficacy and a lower likelihood of developing drug resistance. Derivatives of the 3-aminoindazole core have demonstrated the ability to inhibit a range of kinases involved in tumor progression and angiogenesis.
A prime example is Linifanib (ABT-869) , an analog of the core compound, which potently inhibits members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. wikipedia.orgdrugbank.comcancer-research-network.com This dual inhibition disrupts tumor angiogenesis, the formation of new blood vessels essential for tumor growth. drugbank.comnih.gov
| Target Kinase | IC₅₀ (nM) | Biological Role |
|---|---|---|
| KDR (VEGFR-2) | 4 | Angiogenesis, Vascular Permeability |
| FLT1 (VEGFR-1) | 3 | Angiogenesis |
| PDGFRβ | 66 | Cell Growth, Proliferation, Angiogenesis |
| FLT3 | 4 | Hematopoietic Cell Proliferation |
| CSF-1R | 7 | Macrophage Differentiation and Survival |
Data sourced from DrugBank and other scientific literature. wikipedia.orgdrugbank.comcancer-research-network.commedchemexpress.com
Future research will focus on designing novel indazole analogs with tailored polypharmacological profiles, aiming to inhibit specific combinations of kinases (e.g., ALK, ROS1, TRKs, FLT3) that are co-activated in certain cancer types. nih.govnih.gov This includes developing pan-inhibitors that can overcome resistance mutations, such as the T315I "gatekeeper" mutation in BCR-ABL. semanticscholar.org
Advanced Mechanistic Investigations and Systems Biology Approaches
While many 3-aminoindazole derivatives are known to function by inhibiting kinases, a deeper understanding of their downstream cellular effects is a key area for future research. Advanced mechanistic studies are needed to elucidate the complex signaling cascades affected by these compounds.
For instance, studies on certain 1H-indazole-3-amine derivatives have shown that their antitumor activity extends beyond simple kinase inhibition. One such derivative, compound 6o , was found to induce apoptosis (programmed cell death) and affect the cell cycle in chronic myeloid leukemia cells. nih.govresearchgate.netnih.govbohrium.com Mechanistic work revealed this was potentially achieved by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.govresearchgate.netnih.gov
Similarly, the multi-targeted inhibitor Linifanib has been shown to induce apoptosis in acute myeloid leukemia (AML) cells with FLT3 mutations by reducing the phosphorylation of Akt and glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov
Future directions will involve employing systems biology approaches, such as transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of the cellular response to treatment with these indazole analogs. This will help identify biomarkers for patient stratification and reveal novel mechanisms of action or resistance.
Potential for Probe Development in Chemical Biology
Chemical probes are small molecules used to study the function of proteins and biological pathways in living systems. Potent, selective, and well-characterized inhibitors are ideal starting points for the development of such probes.
Given the high potency and increasing selectivity of next-generation this compound analogs, this scaffold holds significant promise for chemical biology applications. By modifying a highly selective inhibitor with a reporter tag—such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a photo-crosslinking group—researchers can create powerful tools to:
Visualize the subcellular localization of target kinases.
Identify the binding partners of a specific kinase within the cell.
Validate new drug targets and explore their roles in disease states.
The development of such probes would represent a shift from a purely therapeutic focus to a broader utility in fundamental biological research, enabling a deeper exploration of the kinome and its role in cellular signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
